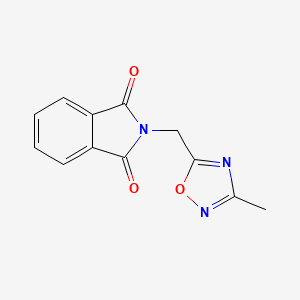![molecular formula C15H13F3N4O B2481562 4-{[2-(Isopropylamino)-6-(trifluorométhyl)-4-pyrimidinyl]oxy}benzonitrile CAS No. 339011-50-6](/img/structure/B2481562.png)
4-{[2-(Isopropylamino)-6-(trifluorométhyl)-4-pyrimidinyl]oxy}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile is a chemical compound known for its unique structure and properties. This compound features a pyrimidine ring substituted with an isopropylamino group and a trifluoromethyl group, linked to a benzenecarbonitrile moiety through an oxygen atom. The presence of trifluoromethyl and isopropylamino groups imparts significant chemical stability and biological activity, making it a compound of interest in various scientific fields.
Applications De Recherche Scientifique
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a subject of interest in drug discovery and development.
Méthodes De Préparation
The synthesis of 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with isopropylamine to introduce the isopropylamino group. This intermediate is then reacted with 4-hydroxybenzonitrile under basic conditions to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the isopropylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile include other pyrimidine derivatives with trifluoromethyl and amino substitutions. These compounds share similar structural features but may differ in their specific substituents and overall biological activity. For example:
4-{[2-(Methylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile: Similar structure but with a methylamino group instead of isopropylamino.
4-{[2-(Isopropylamino)-6-(difluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
These comparisons highlight the unique properties of 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile, particularly its enhanced stability and biological activity due to the trifluoromethyl group.
Propriétés
IUPAC Name |
4-[2-(propan-2-ylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-9(2)20-14-21-12(15(16,17)18)7-13(22-14)23-11-5-3-10(8-19)4-6-11/h3-7,9H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOUEPRQDKERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2481482.png)


![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)
![2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2481493.png)
![3-(chlorodifluoromethyl)-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)



![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)
![5-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2481501.png)
